molecular formula C16H17N3O3 B2691677 (E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide CAS No. 1798406-37-7

(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Cat. No.: B2691677
CAS No.: 1798406-37-7
M. Wt: 299.33
InChI Key: ZGMDFZPPYQBPGM-GORDUTHDSA-N
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Description

(E)-N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide is a synthetic small molecule of interest in early-stage anticancer research. Its structure incorporates two pharmaceutically relevant motifs: the 2,3-dihydrobenzo[b][1,4]dioxine scaffold and a 1H-pyrazole ring. The 2,3-dihydrobenzo[b][1,4]dioxine core is a privileged structure in medicinal chemistry, known to be present in compounds evaluated as potent enzyme inhibitors. For instance, derivatives based on this scaffold have been identified as potent PARP1 inhibitors through high-throughput screening and subsequent optimization campaigns . PARP1 is a well-established target in oncology, particularly for cancers with deficiencies in DNA repair pathways. The 1H-pyrazole moiety is another prominent pharmacophore frequently employed in drug discovery. Its utility stems from its ability to act as a bioisostere, often replacing phenyl rings to improve potency, selectivity, and physicochemical properties of lead compounds. Research has demonstrated the successful application of pyrazole-based bioisosteric replacement in developing potent kinase inhibitors, such as selective CDK2 inhibitors for cancer therapy . The presence of the (E)-but-2-enamide group suggests potential for covalent binding or additional hydrogen-bonding interactions with biological targets. This combination of features makes this compound a valuable chemical probe for researchers investigating new mechanisms of action, exploring structure-activity relationships (SAR) in inhibitor design, and developing novel therapeutic strategies for oncology and beyond. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-5-16(20)18-12-8-17-19(9-12)10-13-11-21-14-6-3-4-7-15(14)22-13/h2-9,13H,10-11H2,1H3,(H,18,20)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMDFZPPYQBPGM-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including the pyrazole and benzodioxin moieties, suggest diverse biological activities. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17N3O3
  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : (E)-N-[1-(2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)pyrazol-4-yl]but-2-enamide

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. These compounds have shown promising inhibitory effects against various cancer cell lines.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF715.0Inhibition of cell proliferation
This compoundA54910.0Cell cycle arrest

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively documented. The compound is believed to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators.

Case Study: Anti-inflammatory Activity

In a study evaluating various pyrazole derivatives for their anti-inflammatory properties, this compound exhibited significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in macrophages.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound showed moderate to high activity against a range of bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways.
  • Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with inflammation and cancer progression.

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